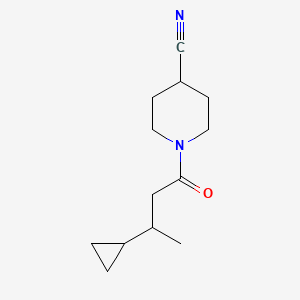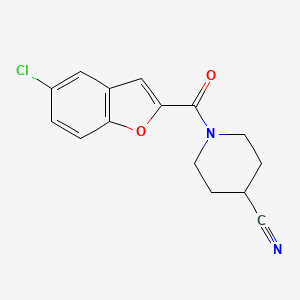
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPC belongs to the class of piperidine derivatives and is synthesized through a multi-step process involving the use of various reagents and catalysts. In
Wirkmechanismus
The mechanism of action of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is not fully understood. However, it is believed that 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to enhance the activity of GABA, an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability.
Biochemical and Physiological Effects
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit various biochemical and physiological effects. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to enhance the activity of GABA, which plays a crucial role in regulating neuronal excitability. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit anticonvulsant, antidepressant, and antinociceptive properties in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has several advantages for lab experiments. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is relatively easy to synthesize, and its chemical properties are well-characterized. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to exhibit potent therapeutic effects in various animal models, making it a potential candidate for the development of new therapeutics. However, 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile also has some limitations for lab experiments. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has not been extensively studied in humans, and its safety profile is not well-understood. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile also has a relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile. One potential direction is to investigate the safety and efficacy of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in human clinical trials. Another potential direction is to explore the potential therapeutic applications of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on developing new derivatives of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile that exhibit improved safety and efficacy profiles. Finally, future research could explore the potential use of 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-cyclopropylbutanoyl chloride with piperidine in the presence of triethylamine. This reaction results in the formation of 1-(3-cyclopropylbutanoyl)piperidine. The second step involves the reaction of 1-(3-cyclopropylbutanoyl)piperidine with cyanogen bromide in the presence of triethylamine. This reaction results in the formation of 1-(3-cyclopropylbutanoyl)piperidine-4-carbonitrile, which is the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has gained significant attention in the scientific community due to its potential therapeutic applications. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has been found to exhibit anticonvulsant, antidepressant, and antinociceptive properties in various animal models. 1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile has also been found to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
1-(3-cyclopropylbutanoyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(12-2-3-12)8-13(16)15-6-4-11(9-14)5-7-15/h10-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQUBBWSARMRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropylbutanoyl)piperidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7536159.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-thiophen-3-ylacetamide](/img/structure/B7536163.png)
![1-[2-(Cyclohexylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7536172.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7536183.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7536209.png)

![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-methoxyanilino)pyridin-3-yl]methanone](/img/structure/B7536216.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7536221.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)

